molecular formula C7H12N2O2 B15122789 1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one

1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one

Cat. No.: B15122789
M. Wt: 156.18 g/mol
InChI Key: AAJNZPPQBGRNIW-UHFFFAOYSA-N
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Description

1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one is a heterocyclic organic compound It features a fused ring system that includes an oxazolidinone ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one is unique due to its specific ring structure that combines an oxazolidinone ring with a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1-methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one

InChI

InChI=1S/C7H12N2O2/c1-9-5-2-3-8-4-6(5)11-7(9)10/h5-6,8H,2-4H2,1H3

InChI Key

AAJNZPPQBGRNIW-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCNCC2OC1=O

Origin of Product

United States

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